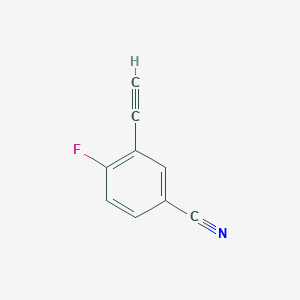

3-Ethynyl-4-fluorobenzonitrile

Descripción

3-Ethynyl-4-fluorobenzonitrile: is an organic compound with the molecular formula C9H4FN . It is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzonitrile core.

Propiedades

IUPAC Name |

3-ethynyl-4-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FN/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFNYZPFJHAPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The preparation of 3-Ethynyl-4-fluorobenzonitrile typically involves the coupling of a fluorobenzonitrile derivative with an ethynyl reagent. One common method is the Sonogashira coupling reaction , which involves the reaction of 4-fluorobenzonitrile with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions:

3-Ethynyl-4-fluorobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Addition Reactions: The triple bond in the ethynyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions such as the Sonogashira coupling.

Copper Co-catalysts: Often used in conjunction with palladium catalysts to enhance reaction efficiency.

Electrophiles and Nucleophiles: Various electrophiles and nucleophiles can be used to modify the ethynyl group.

Major Products Formed:

Substituted Benzonitriles: Resulting from substitution reactions.

Addition Products: Formed by the addition of electrophiles to the ethynyl group.

Aplicaciones Científicas De Investigación

Anticancer Research

3-Ethynyl-4-fluorobenzonitrile has been identified as a crucial intermediate in the synthesis of compounds targeting various cancer pathways. Its structure allows for modifications that enhance potency against specific cancer types. For instance, derivatives of this compound have shown promising results in inhibiting tubulin polymerization, a vital process in cancer cell division. Studies indicate that certain derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines, highlighting the potential for developing effective anticancer agents .

Targeting Kinases

Research has demonstrated that this compound derivatives can effectively inhibit serine/threonine kinases, which are pivotal in regulating cell growth and proliferation. The substitution patterns on the aromatic ring significantly influence the selectivity and potency against these kinases, making this compound a valuable scaffold for developing targeted therapies .

Antiparasitic Properties

Compounds related to this compound have exhibited significant antiparasitic activity. For example, structural modifications have been shown to enhance efficacy against protozoan parasites such as Entamoeba histolytica and Trichomonas vaginalis. These studies suggest that specific substituents can dramatically improve biological activity, making this compound a candidate for further antiparasitic drug development .

Organic Electronics

In material science, this compound has potential applications in organic electronic devices due to its unique electronic properties. The presence of the ethynyl group allows for increased conjugation and stability in organic semiconductors, which can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Polymer Chemistry

The compound can also serve as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials suitable for high-performance applications .

Summary of Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated various derivatives | Showed IC50 values in the nanomolar range against multiple cancer cell lines |

| Kinase Inhibition Study | Investigated selectivity against kinases | Identified structural modifications that enhance potency |

| Antiparasitic Activity Research | Tested against Entamoeba histolytica | Significant activity with specific structural substitutions |

Mecanismo De Acción

The mechanism of action of 3-Ethynyl-4-fluorobenzonitrile in chemical reactions involves the activation of the ethynyl group, which can participate in various coupling and addition reactions. The presence of the fluorine atom influences the reactivity of the compound by altering the electronic properties of the benzonitrile core. This can affect the compound’s interaction with catalysts and reagents, leading to different reaction pathways .

Comparación Con Compuestos Similares

4-Ethynylbenzonitrile: Lacks the fluorine atom, resulting in different reactivity and properties.

3-Ethynylbenzonitrile: Similar structure but without the fluorine atom, leading to variations in chemical behavior.

4-Fluorobenzonitrile: Contains the fluorine atom but lacks the ethynyl group, resulting in different applications and reactivity.

Uniqueness:

3-Ethynyl-4-fluorobenzonitrile is unique due to the combination of the ethynyl group and the fluorine atom on the benzonitrile core. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications .

Actividad Biológica

3-Ethynyl-4-fluorobenzonitrile (CAS Number: 133960-64-2) is a compound of significant interest in medicinal chemistry and materials science. Its unique structural features allow for various biological activities, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C9H6FN

- Molecular Weight : 151.15 g/mol

- Boiling Point : 135 °C

- Melting Point : 72 °C

These properties contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to the activation of the ethynyl group. The presence of the fluorine atom modifies the electronic properties of the benzonitrile core, influencing its interaction with biological targets and catalysts. This modification can enhance or alter the compound's reactivity in biological systems, leading to diverse pharmacological effects .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound against various pathogens. For instance, it has shown promising activity against Staphylococcus aureus and other bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Cytotoxicity Studies

Cytotoxicity assays have indicated that this compound exhibits selective toxicity towards certain cancer cell lines. In vitro studies demonstrated that the compound could inhibit cell proliferation in human cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent .

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial effects of various nitriles, this compound was found to possess significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests effective antibacterial activity, warranting further investigation into its mechanism of action and potential clinical applications .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it induces apoptosis in human breast cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death. This finding positions it as a candidate for further development in cancer therapeutics .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.